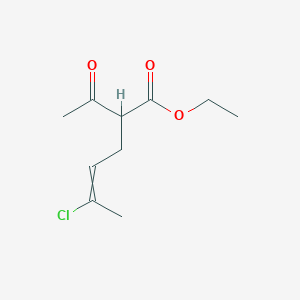
Ethyl 2-acetyl-5-chlorohex-4-enoate
Cat. No. B8496988
M. Wt: 218.68 g/mol
InChI Key: CIWYMZMDTIPDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04032579
Procedure details


To a solution of 46 g sodium (2 g atom) in 500 ml ethanol at reflux, in a 2-liter flask equipped with mechanical stirrer, and addition funnel, was added 325 g ethyl acetoacetate (2.5 mole) over 30 minutes. The resulting solution of enolate was refluxed for 15 minutes, and then 250 g (2.0 mole) 1,3-dichlorobut-2-ene was added dropwise at such a rate as to maintain reflux with gentle heating towards the end of the addition. After addition, refluxing and stirring were maintained for 4 hours, the condenser converted for distillation, and ethanol removed as 500 ml distillate. The residual product was cooled, water and 1.2 N hydrochloric acid were added and the organic layer separated. The aqueous portion was extracted with ether, the organic layers combined, washed with water and brine, filtered through sodium sulfate and evaporated in vacuo to give 485 g dark yellow oil (96%, based on dichlorobutene). Vpc showed 73% of trans plus cis product, together with other volatiles.



[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
1,3-dichlorobut-2-ene
Quantity
250 g
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[Na].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([CH3:6])=[O:5].Cl[CH2:12][CH:13]=[C:14]([Cl:16])[CH3:15]>C(O)C>[C:2]([CH:3]([CH2:12][CH:13]=[C:14]([Cl:16])[CH3:15])[C:4](=[O:5])[CH3:6])([O:8][CH2:9][CH3:10])=[O:7] |^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
325 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Step Three
[Compound]
|
Name
|
enolate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
1,3-dichlorobut-2-ene
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC=C(C)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with mechanical stirrer, and addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with gentle heating towards the end of the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
were maintained for 4 hours
|
|
Duration
|
4 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the condenser converted for distillation, and ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed as 500 ml distillate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The residual product was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water and 1.2 N hydrochloric acid were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous portion was extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 485 g dark yellow oil (96%, based on dichlorobutene)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)(OCC)C(C(C)=O)CC=C(C)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
